3-Dehydro-4-methylzymosterol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

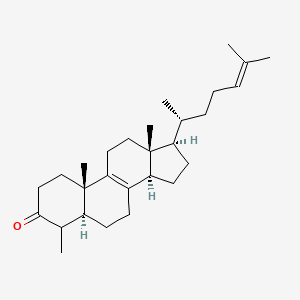

3-dehydro-4-methylzymosterol is a 3-oxo-5alpha- steroid that is zymosterol which has been substituted by a methyl group at C-4, and in which the 3-hydroxy function has been oxidised to an oxo group. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a cholestanoid and a 3-oxo-5alpha-steroid. It derives from a zymosterol.

Applications De Recherche Scientifique

Role in Sterol Biosynthesis

3-Dehydro-4-methylzymosterol is a key intermediate in the cholesterol biosynthetic pathway. It is involved in the demethylation process that converts sterols into more complex forms necessary for cellular function. The enzyme NSDHL (Sterol-4-alpha-carboxylate 3-dehydrogenase) catalyzes the conversion of 4-methylzymosterol to this compound, which is crucial for the production of cholesterol and other sterols .

Table 1: Key Enzymes Involved in Sterol Biosynthesis

| Enzyme | Function | Substrate |

|---|---|---|

| NSDHL | Converts 4-methylzymosterol to this compound | 4-Methylzymosterol |

| SC4MOL | Demethylates sterols to produce carboxylic acids | Various sterols |

| HSD17B7 | Reduces keto-sterols to C4-demethylated sterols | C3 keto-sterols |

Therapeutic Applications

The inhibition of enzymes involved in the cholesterol biosynthetic pathway, including those that act on this compound, has therapeutic potential. For instance, compounds like FR171456 have been identified as specific inhibitors of NSDHL, which may help in developing treatments for hypercholesterolemia and related disorders .

Case Study: FR171456 and Cholesterol Management

- Objective : To evaluate the cholesterol-lowering effects of FR171456.

- Method : Animal models were treated with FR171456 to assess its impact on cholesterol levels.

- Findings : Significant reductions in cholesterol levels were observed, indicating the potential for FR171456 as a therapeutic agent targeting the sterol pathway .

Implications in Fungal Infections

Research indicates that targeting the sterol biosynthesis pathway can also be effective against fungal infections. Compounds that inhibit enzymes acting on intermediates like this compound may provide new avenues for antifungal therapies, especially given the rising resistance to existing antifungal agents .

Table 2: Potential Antifungal Applications

| Compound | Target Enzyme | Effectiveness |

|---|---|---|

| FR171456 | NSDHL | Reduces fungal growth |

| Fluconazole | Erg11p | Known inhibitor, less effective against resistant strains |

Research Directions

Current research is focused on understanding the detailed mechanisms by which this compound and its derivatives can be utilized in drug development. This includes:

Analyse Des Réactions Chimiques

Enzymatic Reduction to 4α-Methylzymosterol

The compound undergoes NADPH-dependent reduction via 3-keto sterol reductase (EC 1.1.1.270) to form 4α-methylzymosterol. This reaction is critical for restoring the 3β-hydroxyl group required for downstream sterol modifications .

Table 1: Key Reactions Involving 3-Dehydro-4-methylzymosterol

Accumulation in Mutant Strains

-

Yeast (erg26 mutants): Disruption of ERG26 (encoding C4D) leads to toxic accumulation of this compound and related carboxylic acid sterols, impairing growth unless exogenous sterols are supplied .

-

Human cells (NSDHL deficiency): Inhibition of NSDHL (C4-methyl oxidase) results in elevated levels of 4β-methylzymosterol-4α-carboxylate, a precursor to this compound .

Role in Sterol Homeostasis

The compound’s accumulation triggers feedback inhibition of lanosterol synthase , modulating flux through the sterol pathway. Its toxicity in erg26 mutants underscores its regulatory role in maintaining membrane integrity .

Comparative Analysis Across Species

Key Research Findings

-

Yeast ERG26 Mutants: Accumulate 4β-methyl-4α-carboxy-cholesta-8,24-dien-3β-ol and this compound, confirming the enzyme’s role in decarboxylation .

-

NADPH Dependency: The reduction of this compound strictly requires NADPH, with no activity observed with NADH .

-

Evolutionary Conservation: The C4-demethylation complex (SMO-C4D-SKR) is conserved in eukaryotes but absent in prokaryotes, which use Rieske oxygenases for analogous steps .

Structural and Functional Insights

Propriétés

Formule moléculaire |

C28H44O |

|---|---|

Poids moléculaire |

396.6 g/mol |

Nom IUPAC |

(5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H44O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24H,7,9-17H2,1-6H3/t19-,20?,22-,23+,24+,27-,28+/m1/s1 |

Clé InChI |

DBPZYKHQDWKORQ-MWEYQPRESA-N |

SMILES isomérique |

CC1[C@@H]2CCC3=C([C@]2(CCC1=O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C |

SMILES canonique |

CC1C2CCC3=C(C2(CCC1=O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.